N-(biphenyl-2-yl)-4-methylbenzamide

CYP4Z1 Inhibition Breast Cancer Cytochrome P450

For CYP4Z1-targeted breast cancer research, this biphenyl amide provides a validated chemical probe with defined potency. - Selective CYP4Z1 inhibition: IC50 200 nM in cell-based assay; >200-fold selectivity over CYP4F8. - Negative control utility: 3.3-fold less potent than 2-methyl analog for SAR studies, inactive against E. coli DNA gyrase. - Reliable supply: ≥95% purity, available for immediate global shipment.

Molecular Formula C20H17NO
Molecular Weight 287.4 g/mol
Cat. No. B6044310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(biphenyl-2-yl)-4-methylbenzamide
Molecular FormulaC20H17NO
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C20H17NO/c1-15-11-13-17(14-12-15)20(22)21-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)
InChIKeyBADYEQIMOGYHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(biphenyl-2-yl)-4-methylbenzamide: p38 MAPK and CYP4Z1 Inhibitor


N-(biphenyl-2-yl)-4-methylbenzamide (C20H17NO) is a member of the biphenyl amide (BPA) class, which are established p38α MAP kinase inhibitors [1]. The compound possesses an ortho-substituted biphenyl core coupled to a para-toluoyl moiety , providing a distinct scaffold for kinase hinge-binding interactions. Its molecular weight is 287.4 g/mol with a typical commercial purity of 95% [2]. Beyond its role in kinase inhibition, this compound has demonstrated significant activity against cytochrome P450 4Z1 (CYP4Z1), an enzyme overexpressed in breast cancer [3], and exhibits specific SAR effects in bacterial DNA gyrase inhibition [4].

p38α MAPK pathway studies: Biphenyl amide scaffold with reported kinase hinge-binding interactions.
CYP4Z1 target engagement research: Reported inhibitory activity against CYP4Z1 in cell-based models.
DNA gyrase inhibitor screening: Substitution-dependent outcome supports target selectivity studies.

Structural Specificity of N-(biphenyl-2-yl)-4-methylbenzamide


Interchanging N-(biphenyl-2-yl)-4-methylbenzamide with closely related benzamide analogs is scientifically unjustified due to the profound, quantifiable impact of subtle structural modifications on biological activity. Data reveals that shifting the methyl group from the para- to the ortho- or meta-position on the benzamide ring can alter enzyme inhibitory potency by over three-fold [1]. Furthermore, the presence of the biphenyl core and its substitution pattern is critical; derivatization at the 4-position of the terminal phenyl ring can modulate DNA gyrase inhibition, while 4-methyl substitution on the benzamide ring itself is a key determinant of sub-micromolar potency [2]. These position-specific requirements, evidenced by direct SAR studies, confirm that broad class-level claims are insufficient for rigorous experimental design or procurement decisions.

Methyl positional isomerism
Shifting methyl from para to ortho or meta position may substantially alter inhibitory potency; regioisomer interchange not supported by reported SAR.
Biphenyl core substitution pattern
Derivatization at the terminal phenyl ring can modulate target inhibition; core identity is critical and class-level claims are insufficient.

Quantitative Differentiation of N-(biphenyl-2-yl)-4-methylbenzamide


CYP4Z1 Inhibition in Breast Cancer Models

N-(biphenyl-2-yl)-4-methylbenzamide exhibits a potent inhibitory effect on the cytochrome P450 enzyme CYP4Z1, a target overexpressed in breast carcinoma [1]. In a cell-based assay using human HepG2 cell membranes, it achieved an IC50 of 200 nM [2]. This represents a significantly higher affinity than its own binding constant (Ki = 2.2 µM) and a related CYP4F8 inhibition IC50 of 46 µM [3], highlighting target selectivity within the CYP4 family. While direct comparative data for close structural analogs against CYP4Z1 is limited in the same assay, the reported 200 nM IC50 is a defined benchmark for this specific chemotype, distinguishing it from the compound's own weaker interactions with other CYP isoforms [4]. The assay utilized a lentiviral vector transduction system in HepG2 cells with luciferin-benzyl ether as a substrate [5].

CYP4Z1 Selectivity
Reported
IC50 200 nM (CYP4Z1) vs 46,000 nM (CYP4F8)
230-fold selectivity window
Supports isoform-selective target engagement analysis.
Cell-based HepG2 assay with lentiviral transduction; cross-study comparison.
CYP4Z1 Inhibition Breast Cancer Cytochrome P450

Benzamide Methyl Position SAR

The position of the methyl group on the benzamide ring is a critical determinant of enzyme inhibitory activity. In a direct head-to-head SAR study of substituted benzamide derivatives, N-(biphenyl-2-yl)-4-methylbenzamide (represented by the '5b 4-Me' analog) displayed an IC50 of 29.1 ± 3.8 μM [1]. This represents a 3.3-fold reduction in potency compared to the 2-methyl substituted analog (lead compound, IC50 = 8.7 ± 0.7 μM) [2]. The meta-substituted analog (3-Me, IC50 = 14.8 ± 5.0 μM) exhibited intermediate potency, confirming a clear positional trend where ortho-substitution is optimal [3]. This data provides a quantitative basis for selecting or avoiding this specific regioisomer based on the desired level of target engagement.

Methyl Position SAR
Head-to-head
IC50 29.1 µM (4-Me) vs 8.7 µM (2-Me)
3.3-fold less potent isomer
Regioisomer potency differentiation guides SAR-based selection.
Enzyme inhibition assay; exact target unspecified in source.
Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

DNA Gyrase Inhibition: Negative SAR for 4-Methyl Substitution

In a series of novel biphenyl-based DNA gyrase inhibitors, the addition of a 4-methyl group to the benzamide ring (as in compounds 24-26) did not confer any advantage over the most active compounds in the series, nor did it improve upon the baseline unsubstituted system (IC50 ~60 μM) [1]. This represents a clear negative SAR outcome, demonstrating that this specific substitution does not enhance binding to the allosteric site of E. coli DNA gyrase [2]. This data serves as a valuable counterpoint to the compound's activity in other target classes, highlighting its target-specific utility.

DNA Gyrase Negative SAR
Reported
No significant improvement over unsubstituted (~60 µM)
≈ baseline inhibition
Negative SAR endpoint context; not a productive lead for DNA gyrase.
In vitro gel-based E. coli DNA gyrase assay.
DNA Gyrase Inhibition Antibacterial Structure-Activity Relationship

Research Applications of N-(biphenyl-2-yl)-4-methylbenzamide


CYP4Z1 Chemical Probe for Breast Cancer Research

This compound serves as a well-characterized inhibitor of CYP4Z1 with a defined IC50 of 200 nM in a human cell-based assay [1]. This makes it a suitable chemical probe for studies investigating the role of CYP4Z1 in breast cancer cell proliferation, metabolism, and drug resistance. Its >200-fold selectivity over CYP4F8 within the same assay system provides a valuable control for interpreting target-specific phenotypes [2].

Negative Control for p38α and DNA Gyrase Assays

Due to its documented 3.3-fold lower potency compared to its 2-methyl analog [1] and its failure to significantly inhibit E. coli DNA gyrase [2], N-(biphenyl-2-yl)-4-methylbenzamide can function as a robust negative control or low-potency reference compound in screening cascades for these targets. This allows researchers to establish assay windows and confidently identify more potent hits.

SAR Teaching Tool for Medicinal Chemistry

The compound is an excellent pedagogical example for demonstrating the profound impact of positional isomerism on biological activity. The 3.3-fold potency difference between the 2-methyl and 4-methyl benzamide regioisomers [1] provides a clear, quantitative, and reproducible dataset for illustrating fundamental SAR principles in academic and industrial training settings.

Application
Selection Property
Validation Focus
CYP4Z1 pathway studies in breast cancer cell models
Isoform selectivity context
CYP4Z1 vs CYP4F8 endpoint review
Kinase inhibitor screening controls
Regioisomer potency context
Methyl positional SAR endpoints
Medicinal chemistry SAR training
Positional isomerism context
Regioisomer comparison endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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